Propanal, 2-methyl-2-(methylthio)-

Description

BenchChem offers high-quality Propanal, 2-methyl-2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanal, 2-methyl-2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

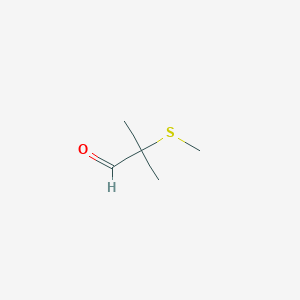

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-methylsulfanylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPLXSBTYRDLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065999 | |

| Record name | Propanal, 2-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16042-21-0 | |

| Record name | 2-Methyl-2-(methylthio)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16042-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanal, 2-methyl-2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016042210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-methyl-2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 2-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(methylthio)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-2-(methylthio)propanal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM9F849L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Propanal, 2-methyl-2-(methylthio)-" chemical properties

An In-depth Technical Guide to the Chemical Properties of Propanal, 2-methyl-2-(methylthio)-

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of Propanal, 2-methyl-2-(methylthio)-. The information is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Chemical Identity and Physical Properties

Propanal, 2-methyl-2-(methylthio)-, also known as 2-methyl-2-(methylsulfanyl)propanal, is an organosulfur compound with the molecular formula C5H10OS.[1][2] It is classified as a thioether and an aldehyde.[1] This compound is significant in synthetic and flavor chemistry.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methyl-2-(methylsulfanyl)propanal[2] |

| CAS Number | 16042-21-0[1] |

| Molecular Formula | C5H10OS[1][2] |

| Molecular Weight | 118.2 g/mol [1][2] |

| Canonical SMILES | CC(C)(C=O)SC[1] |

| InChI Key | DIPLXSBTYRDLGV-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid[1] |

| Boiling Point | Approximately 130 °C[1] |

| Solubility | Soluble in organic solvents; limited solubility in water[1] |

Synthesis Protocols

The synthesis of Propanal, 2-methyl-2-(methylthio)- can be achieved through various methods. A common approach involves the reaction of an isobutyraldehyde derivative with a sulfur-containing nucleophile.

Experimental Protocol: Synthesis from Isobutyraldehyde

This protocol describes a two-step synthesis starting from isobutyraldehyde. The first step involves the chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal, which then reacts with sodium methyl mercaptide.

Step 1: Chlorination of Isobutyraldehyde

-

Dissolve isobutyraldehyde in a suitable organic solvent (e.g., hydrocarbons, alcohols, amides).

-

Maintain the temperature of the solution between 0–50 °C (preferably 25–35 °C).

-

Bubble chlorine gas through the solution to initiate the chlorination reaction, yielding 2-chloro-2-methylpropanal.[3]

Step 2: Methylthiolation

-

Prepare an aqueous solution of sodium methyl mercaptide.

-

Add the 2-chloro-2-methylpropanal from Step 1 to the sodium methyl mercaptide solution.[3]

-

Stir the reaction mixture to allow for the nucleophilic substitution reaction to proceed, forming 2-methyl-2-(methylthio)propanal.[3]

The diagram below illustrates the synthesis workflow.

Chemical Reactivity

Propanal, 2-methyl-2-(methylthio)- exhibits reactivity characteristic of aldehydes.

-

Oxidation-Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol using appropriate reagents, such as sodium borohydride for reduction.[1]

-

Aldol Condensation : Under acidic or basic conditions, it can participate in aldol condensation reactions, which allows for the formation of more complex carbon skeletons.[1]

The following diagram outlines the primary reaction pathways.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of Propanal, 2-methyl-2-(methylthio)-.

Experimental Protocol: Reverse-Phase HPLC Analysis

This method can be used for purity assessment and preparative separation.[4]

-

Column : Newcrom R1 HPLC column.[4]

-

Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4]

-

Mass Spectrometry (MS) Compatibility : For MS-compatible applications, phosphoric acid should be replaced with formic acid.[4]

-

UPLC Applications : For faster UPLC applications, columns with smaller 3 µm particles are available.[4]

This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[4]

Biological and Industrial Relevance

Propanal, 2-methyl-2-(methylthio)- has applications in several fields:

-

Flavor Chemistry : It is utilized as a flavoring agent in food products.[1]

-

Synthetic Intermediate : It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, its oxime derivative, 2-methyl-2-(methylthio)propionaldehyde oxime, is an important intermediate in the synthesis of the carbamate insecticide aldicarb.[5]

-

Biochemical Research : The compound is used in studies investigating the biochemical pathways of sulfur-containing compounds.[1] It can interact with enzymes like dehydrogenases and be metabolized through oxidation or reduction, potentially influencing metabolic pathways.[1]

Safety and Handling

While specific safety data for Propanal, 2-methyl-2-(methylthio)- is limited, related compounds such as 3-(methylthio)propanal are classified as combustible liquids and can be harmful if swallowed or inhaled, and toxic in contact with skin.[6][7] They can cause skin irritation, serious eye damage, and may cause an allergic skin reaction.[6][7]

Recommended Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][8]

-

Store in a well-ventilated, cool, and locked-up place.[8]

-

Avoid release to the environment.[6]

-

Wash skin thoroughly after handling.[6]

References

- 1. Buy Propanal, 2-methyl-2-(methylthio)- (EVT-1195382) | 16042-21-0 [evitachem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

- 4. Propanal, 2-methyl-2-(methylthio)- | SIELC Technologies [sielc.com]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

2-methyl-2-(methylsulfanyl)propanal IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-2-(methylsulfanyl)propanal, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. This compound serves as a valuable intermediate in synthetic chemistry.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methyl-2-(methylsulfanyl)propanal .[1] It is also commonly referred to as 2-methyl-2-(methylthio)propanal.

-

Molecular Formula: C₅H₁₀OS[2]

-

Canonical SMILES: CC(C)(C=O)SC[2]

-

InChI: InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3[2]

-

InChIKey: DIPLXSBTYRDLGV-UHFFFAOYSA-N[2]

The structure features a propanal backbone with two methyl groups and a methylsulfanyl (-SCH₃) group attached to the alpha-carbon (C2). This quaternary carbon center is adjacent to the aldehyde functional group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-methyl-2-(methylsulfanyl)propanal is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 118.20 g/mol | [2][3] |

| CAS Number | 16042-21-0 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | ~130 - 141 °C at 760 Torr | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | |

| LogP | 1.29 | [1] |

Spectroscopic Data

Detailed experimental spectra (NMR, IR, MS) for 2-methyl-2-(methylsulfanyl)propanal are not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure and data from related compounds, such as its precursor 2-methylpropanal.

-

¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the methylsulfanyl protons (-SCH₃), a singlet for the two equivalent methyl groups (-C(CH₃)₂), and a singlet for the aldehydic proton (-CHO).

-

¹³C NMR: The spectrum should show signals for the quaternary alpha-carbon, the carbonyl carbon of the aldehyde, the methyl carbons, and the methylsulfanyl carbon.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption peak for the C=O stretching vibration of the aldehyde group is expected in the range of 1720-1740 cm⁻¹.[4] This is a key feature for identifying the aldehyde functional group.

-

Mass Spectrometry (Electron Ionization): The molecular ion peak [M]⁺ would be observed at m/z = 118. Fragmentation would likely involve the loss of the aldehyde group (-CHO), the methylsulfanyl group (-SCH₃), or methyl groups.

Experimental Protocols

Synthesis Protocol: Two-Step Synthesis from Isobutyraldehyde

A common method for synthesizing 2-methyl-2-(methylsulfanyl)propanal is via the α-chlorination of isobutyraldehyde (2-methylpropanal) followed by nucleophilic substitution with sodium methyl mercaptide.[5]

Step 1: Synthesis of 2-chloro-2-methylpropanal [5]

-

Reaction Setup: In a reaction flask equipped with a stirrer and a gas inlet, dissolve isobutyraldehyde (1.0 mol) in a suitable organic solvent (e.g., N,N-dimethylformamide, 1,2-dichloroethane).[5]

-

Chlorination: While stirring, bubble chlorine gas (1.0 mol) through the solution. Maintain the reaction temperature between 10-40°C using a cooling bath.[5]

-

Workup: After the reaction is complete, remove the solvent under reduced pressure. The crude 2-chloro-2-methylpropanal can be purified by vacuum distillation, collecting the fraction at 32-34°C (at 640 mmHg).[5] This intermediate is a colorless liquid.

Step 2: Synthesis of 2-methyl-2-(methylsulfanyl)propanal [5]

-

Reaction Setup: The crude or purified 2-chloro-2-methylpropanal is reacted with an aqueous solution of sodium methyl mercaptide (NaSCH₃).[5]

-

Nucleophilic Substitution: The methylthiolate anion acts as a nucleophile, displacing the chloride to form the final product.

-

Purification: The final product, 2-methyl-2-(methylsulfanyl)propanal, can be isolated and purified using standard techniques such as extraction and distillation.

Analytical Protocol: Reverse-Phase HPLC

The purity and concentration of 2-methyl-2-(methylsulfanyl)propanal can be determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[1]

-

Column: Newcrom R1 HPLC column or equivalent C18 stationary phase.[1]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[1] For applications compatible with mass spectrometry (LC-MS), formic acid should be used in place of phosphoric acid.[1]

-

Detection: UV detection at an appropriate wavelength for the aldehyde chromophore (typically 210-230 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent.

-

Analysis: Inject the sample onto the column and elute with the mobile phase under isocratic or gradient conditions. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Diagrams and Workflows

Structural Relationships

The following diagram illustrates the key functional groups and structural components of the 2-methyl-2-(methylsulfanyl)propanal molecule.

Caption: Key structural features of the target molecule.

Synthetic Workflow

The diagram below outlines the logical flow of the two-step synthesis process starting from isobutyraldehyde.

Caption: Workflow for the synthesis of the target compound.

Analytical Workflow

This diagram illustrates the general procedure for analyzing 2-methyl-2-(methylsulfanyl)propanal using RP-HPLC.

Caption: General workflow for RP-HPLC analysis.

References

physical properties of 2-methyl-2-(methylthio)propanal

An In-depth Technical Guide on the Physical Properties of 2-methyl-2-(methylthio)propanal

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-2-(methylthio)propanal, tailored for researchers, scientists, and professionals in drug development. This document includes key physicochemical data, detailed experimental protocols for its synthesis and property determination, and visualizations of relevant processes.

Physicochemical Properties

2-Methyl-2-(methylthio)propanal, also known by its IUPAC name 2-methyl-2-methylsulfanylpropanal, is an organosulfur compound with the chemical formula C₅H₁₀OS.[1][2] It is classified as an aldehyde and is noted for its role in synthetic and flavor chemistry.[1]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀OS | [1][2][3] |

| Molecular Weight | 118.2 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Approx. 130 °C | [1] |

| 141 °C at 760 Torr | [4] | |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

| LogP (o/w) | 1.29 | [5] |

| CAS Number | 16042-21-0 | [1][6][7] |

| IUPAC Name | 2-methyl-2-methylsulfanylpropanal | [1] |

Experimental Protocols

Synthesis of 2-methyl-2-(methylthio)propanal

A common method for the synthesis of 2-methyl-2-(methylthio)propanal involves the reaction of 2-chloro-2-methylpropanal with sodium methyl mercaptide.[8]

Materials:

-

Isobutyraldehyde

-

Chlorine gas

-

Organic solvent (e.g., 1,2-dichloroethane)

-

Aqueous solution of sodium methyl mercaptide

-

Aqueous hydroxylamine (for subsequent oximation if desired)

-

Sodium hydroxide solution

Procedure:

-

Chlorination: Dissolve isobutyraldehyde in an organic solvent within a reaction flask. Pass chlorine gas through the solution while stirring. Maintain the reaction temperature between 0–50 °C.[8] This step produces 2-chloro-2-methylpropanal.

-

Methylthiolation: The resulting 2-chloro-2-methylpropanal is then reacted with an aqueous solution of sodium methyl mercaptide. This substitution reaction yields 2-methyl-2-(methylthio)propanal.[8]

-

Work-up: After the reaction is complete, the organic layer is separated, washed, and the solvent is removed, for instance by distillation, to yield the final product.[8]

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid organic compound such as 2-methyl-2-(methylthio)propanal can be determined using a simple distillation apparatus.[9]

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head

-

Thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Assembly: Assemble the simple distillation apparatus in a fume hood. Ensure all joints are properly sealed.

-

Charging the Flask: Place a sample of 2-methyl-2-(methylthio)propanal into the round-bottom flask.

-

Heating: Begin heating the flask gently. The liquid will start to vaporize.

-

Temperature Measurement: The vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize. This stable temperature is the boiling point of the liquid.[9]

-

Condensation and Collection: The vapor then passes into the condenser, where it is cooled and reverts to a liquid, which is collected in the receiving flask.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-methyl-2-(methylthio)propanal from isobutyraldehyde.

Caption: Synthesis workflow for 2-methyl-2-(methylthio)propanal.

Boiling Point Determination Workflow

This diagram outlines the experimental procedure for determining the boiling point of 2-methyl-2-(methylthio)propanal.

Caption: Workflow for boiling point determination.

Potential Metabolic Pathways

In biological systems, 2-methyl-2-(methylthio)propanal can undergo metabolic transformations.[1] The aldehyde functional group is susceptible to both oxidation and reduction.

Caption: Potential metabolic pathways of 2-methyl-2-(methylthio)propanal.

References

- 1. Buy Propanal, 2-methyl-2-(methylthio)- (EVT-1195382) | 16042-21-0 [evitachem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. GSRS [precision.fda.gov]

- 4. echemi.com [echemi.com]

- 5. Propanal, 2-methyl-2-(methylthio)- | SIELC Technologies [sielc.com]

- 6. Page loading... [guidechem.com]

- 7. 2-methyl-2-(methylthio)propionaldehyde | 16042-21-0 [chemicalbook.com]

- 8. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to CAS Number 16042-21-0: Propanal, 2-methyl-2-(methylthio)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanal, 2-methyl-2-(methylthio)-, identified by the CAS number 16042-21-0, is an organosulfur compound with applications in flavor chemistry and as an intermediate in chemical synthesis.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and known hazards. While information on its specific biological activity and mechanism of action is limited, this document summarizes the available data and outlines potential areas for future research.

Chemical and Physical Properties

Propanal, 2-methyl-2-(methylthio)- is a colorless liquid with the molecular formula C5H10OS and a molecular weight of 118.20 g/mol .[1][2] It is characterized by the presence of an aldehyde functional group and a methylthio substituent on the same carbon atom.

Table 1: Physical and Chemical Properties of Propanal, 2-methyl-2-(methylthio)-

| Property | Value | Reference |

| Molecular Formula | C5H10OS | [1][3][4][5][6] |

| Molecular Weight | 118.20 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Approximately 130 °C | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| GHS Classification | Flammable liquid and vapor (Warning) | [2] |

Synthesis and Experimental Protocols

The synthesis of Propanal, 2-methyl-2-(methylthio)- can be achieved through several routes, primarily involving the reaction of isobutyraldehyde with a source of a methylthio group. One described method involves the chlorination of isobutyraldehyde followed by reaction with sodium methyl mercaptide.[1]

Experimental Protocol: Synthesis from Isobutyraldehyde

Step 1: Synthesis of 2-chloro-2-methylpropanal In a reaction flask, isobutyraldehyde is dissolved in an organic solvent (e.g., N,N-dimethylformamide).[1] While stirring and maintaining a temperature of 20-40 °C, chlorine gas is introduced.[1] After the reaction is complete, the 2-chloro-2-methylpropanal is isolated by vacuum distillation.[1]

Step 2: Synthesis of Propanal, 2-methyl-2-(methylthio)- The 2-chloro-2-methylpropanal is then reacted with an aqueous solution of sodium methyl mercaptide under stirring, maintaining a temperature of 20-50 °C.[1] After the reaction, the organic layer is separated and purified by distillation to yield Propanal, 2-methyl-2-(methylthio)-.[1]

References

- 1. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

- 2. RNA-seq analysis reveals narrow differential gene expression in MEP and MVA pathways responsible for phytochemical divergence in extreme genotypes of Thymus daenensis Celak - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. GSRS [precision.fda.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243) [hmdb.ca]

An In-depth Technical Guide to Organosulfur Compounds in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role organosulfur compounds play in the flavor profiles of various foods. It details their formation through complex biochemical and chemical pathways, presents quantitative data on their occurrence, and outlines detailed experimental protocols for their analysis. This document is intended to be a valuable resource for professionals in flavor chemistry, food science, and drug development, offering insights into the sensory characteristics and analytical methodologies associated with these potent flavor molecules.

Introduction to Organosulfur Compounds in Flavor

Organosulfur compounds are a diverse class of volatile and non-volatile molecules that significantly contribute to the characteristic aromas and tastes of many foods and beverages. Despite often being present in trace amounts, their extremely low odor thresholds make them potent contributors to flavor profiles.[1][2] They are responsible for the pungent and characteristic flavors of vegetables from the Allium genus (e.g., garlic, onions) and the Brassica genus (e.g., cabbage, broccoli), as well as contributing to the complex aromas of coffee, meat, and wine.[1] The sensory perception of these compounds can vary dramatically with concentration, where they might impart a desirable note at low levels and an unpleasant "sulfurous" off-flavor at higher concentrations.[2]

Key Formation Pathways of Flavor-Active Organosulfur Compounds

The generation of flavor-active organosulfur compounds is primarily driven by enzymatic processes in fresh foods and heat-induced reactions during cooking.

Enzymatic Formation in Allium Vegetables

In vegetables like garlic and onions, flavor precursors, namely S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are stored separately from the enzyme alliinase within the plant cells.[3][4] Upon tissue damage, such as cutting or crushing, alliinase comes into contact with the ACSOs, initiating a rapid enzymatic cascade that produces highly reactive sulfenic acids. These intermediates then undergo spontaneous condensation to form thiosulfinates, such as allicin in garlic, which are responsible for the pungent aroma. Allicin and other thiosulfinates are unstable and can further decompose into a variety of diallyl sulfides (DAS), diallyl disulfides (DADS), and diallyl trisulfides (DATS).[3][4][5][6]

In onions, a similar pathway leads to the formation of the lachrymatory factor, (Z)-propanethial S-oxide, from S-propenyl-L-cysteine sulfoxide.

Enzymatic Formation in Brassica Vegetables

Brassica vegetables, such as broccoli, cabbage, and kale, contain glucosinolates as their primary sulfur-containing precursors.[7][8] When the plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolates into unstable aglycones. These intermediates can then rearrange to form isothiocyanates (e.g., sulforaphane in broccoli), nitriles, and thiocyanates, which contribute to the characteristic pungent and sometimes bitter flavors of these vegetables.

Thermal Formation Pathways

During the cooking of food, particularly at high temperatures, two major chemical reactions, the Maillard reaction and Strecker degradation, are responsible for the formation of a wide array of flavor compounds, including many organosulfur volatiles.

-

Maillard Reaction: This is a complex series of reactions between amino acids and reducing sugars.[9][10][11] When sulfur-containing amino acids like cysteine and methionine participate in the Maillard reaction, they can lead to the formation of thiophenes, thiazoles, and other heterocyclic sulfur compounds that contribute to the roasty, meaty, and savory flavors of cooked foods.[9][12]

-

Strecker Degradation: This reaction, which can be considered a part of the Maillard reaction, involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[13][14] The Strecker degradation of cysteine and methionine produces volatile sulfur compounds such as methional, which has a cooked potato-like aroma, and various mercaptans.[13]

Quantitative Data on Key Organosulfur Compounds

The concentration of organosulfur compounds in food can vary significantly depending on the cultivar, growing conditions, storage, and processing. The following tables summarize some reported concentrations and sensory thresholds for key compounds.

Table 1: Concentration of Key Organosulfur Compounds in Selected Foods

| Compound | Food | Concentration Range | Reference(s) |

| Allicin | Fresh Garlic | 1-5 mg/g fresh weight | [4] |

| Diallyl disulfide (DADS) | Garlic Oil | 26-66.7% of total sulfur compounds | [3][4][6] |

| Diallyl trisulfide (DATS) | Garlic Oil | 14.6-19% of total sulfur compounds | [3][4] |

| Glucoraphanin | Broccoli | 0.03-3.15 mg/g dry weight | [15] |

| Cabbage | 1.06-1.54 mg/g fresh weight | [7] | |

| Kale | up to 1.19 mg/g fresh weight | [7] | |

| Sinigrin | Red Cabbage | >3.38 µmol/g dry matter | [16] |

| 2-Furfurylthiol | Roasted Coffee | 10-500 ng/L | [17] |

| Dimethyl sulfide | Roasted Coffee | variable | [17] |

| Methional | Cooked Potato | character-impact compound | [2] |

Table 2: Sensory Thresholds of Selected Organosulfur Compounds

| Compound | Odor Descriptor | Odor Threshold in Water | Reference(s) |

| Allicin | Pungent, garlic-like | - | [4] |

| Diallyl disulfide (DADS) | Strong garlic | - | [6] |

| Methional | Cooked potato, savory | 0.2 µg/L | [2] |

| 2-Furfurylthiol | Roasted coffee | 0.005 µg/L | [17] |

| Dimethyl sulfide | Cabbage-like, sweet corn | 0.3 µg/L | [2] |

| 3-Mercapto-2-methylpentan-1-ol | Meat broth, onion, leek | 0.03 µg/L | [2] |

| 4-Methyl-4-sulfanylpentan-2-one | Tropical fruit, cat urine (at high conc.) | 0.1 ng/L | [1] |

Experimental Protocols for Analysis

The analysis of organosulfur compounds presents challenges due to their volatility, reactivity, and often low concentrations in complex food matrices. A combination of effective sample preparation and sensitive analytical techniques is crucial for their accurate identification and quantification.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample.

Protocol for HS-SPME of Volatile Sulfur Compounds in Coffee:

-

Sample Preparation: Weigh 2 g of ground coffee into a 20 mL headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., ethyl methyl sulfide).

-

Equilibration: Seal the vial and equilibrate the sample at a specific temperature and time (e.g., 50°C for 15 minutes) to allow volatiles to partition into the headspace.[18]

-

Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 45 minutes at 50°C) to adsorb the analytes.[18]

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organosulfur Compounds

GC-MS is the technique of choice for the separation and identification of volatile sulfur compounds.

Typical GC-MS Parameters for Coffee Volatiles:

-

Injector: Splitless mode, 250°C.

-

Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: Increase to 150°C at 3°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Detector: A sulfur-selective detector like a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD) can be used for enhanced sensitivity and selectivity for sulfur compounds.[17]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Precursors

HPLC is well-suited for the analysis of non-volatile organosulfur precursors, such as ACSOs in Allium vegetables and glucosinolates in Brassica vegetables.

HPLC-UV Method for S-allyl-L-cysteine sulfoxide (Alliin) in Garlic:

-

Sample Extraction:

-

Homogenize fresh garlic cloves with a methanol/water solution (e.g., 80:20 v/v).

-

Centrifuge the mixture and filter the supernatant.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 210 nm.

-

Column Temperature: 25°C.

-

HPLC-MS Method for Glucosinolates in Broccoli:

-

Sample Extraction:

-

Freeze-dry and grind broccoli florets.

-

Extract with 70% methanol at 70°C.

-

Centrifuge and collect the supernatant.

-

-

HPLC-MS Conditions:

Conclusion

Organosulfur compounds are integral to the flavor chemistry of a wide range of foods, contributing both desirable and undesirable sensory attributes. A thorough understanding of their formation pathways, concentrations, and sensory properties is essential for food scientists, flavor chemists, and researchers in related fields. The analytical methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of these potent flavor molecules. Further research into the complex interactions of organosulfur compounds with other food matrix components will continue to advance our ability to modulate and optimize food flavor.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. maxwellsci.com [maxwellsci.com]

- 5. The Impact of Allicin Contents on Microbiological Counts in Stored Garlic Cloves and Dried Garlic Sheets. [ejchem.journals.ekb.eg]

- 6. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 7. Quantitative profiling of glucosinolates by LC-MS analysis reveals several cultivars of cabbage and kale as promising sources of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucosinolates in Brassica Vegetables: Characterization and Factors That Influence Distribution, Content, and Intake | Annual Reviews [annualreviews.org]

- 9. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maillard reaction - Wikipedia [en.wikipedia.org]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sbicafe.ufv.br [sbicafe.ufv.br]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of Sulfur Compounds in Food Aroma: A Technical Guide

Volatile sulfur compounds (VSCs) are a class of molecules that wield a disproportionately large influence on the aroma profiles of a vast array of foods and beverages. Despite typically being present at trace concentrations, their exceptionally low odor thresholds mean they are often the "character-impact" compounds that define a food's unique scent, from the roasted notes of coffee to the pungent aroma of garlic. However, their contribution is a double-edged sword; at optimal concentrations, they impart desirable complexity, but in excess, they can lead to unpleasant off-flavors. This technical guide provides an in-depth exploration of the formation, sensory perception, and analysis of these potent aroma compounds, tailored for researchers, scientists, and professionals in drug development.

Formation Pathways of Volatile Sulfur Compounds

The generation of VSCs in food is a complex interplay of enzymatic and thermal reactions, primarily involving the degradation of sulfur-containing precursors such as amino acids (cysteine, methionine) and glucosinolates.

Enzymatic Formation in Allium and Brassica Species

In vegetables of the Allium genus (e.g., garlic, onions) and Brassica genus (e.g., cabbage, broccoli), characteristic sulfur aromas are generated enzymatically upon tissue disruption.[1][2] In Allium species, the enzyme alliinase comes into contact with S-alk(en)yl-L-cysteine sulfoxides (ACSOs), such as alliin in garlic.[3][4][5] This initiates a cascade of reactions, leading to the formation of highly reactive sulfenic acids, which then rearrange to form thiosulfinates like allicin, responsible for the pungent aroma of fresh garlic.[2] These unstable compounds further decompose into a variety of disulfides, trisulfides, and other VSCs.[2]

Thermal Generation: Maillard Reaction and Strecker Degradation

During the heating of food, the Maillard reaction and the associated Strecker degradation are major pathways for the formation of a wide variety of flavor compounds, including numerous VSCs.[6] The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids.[7] When sulfur-containing amino acids like cysteine and methionine participate, a plethora of sulfurous aroma compounds are generated.[6]

The Strecker degradation, a key component of the Maillard reaction, involves the interaction of an α-dicarbonyl compound (formed from sugar degradation) with an amino acid.[8][9] This leads to the formation of a Strecker aldehyde, which often possesses a characteristic aroma, and other reactive intermediates like hydrogen sulfide and ammonia when sulfur-containing amino acids are involved.[9] These intermediates can then react further to produce a diverse range of heterocyclic sulfur compounds, such as thiophenes, thiazoles, and dithiazines, which contribute to the roasted, meaty, and savory aromas of cooked foods.[10]

Sensory Perception of Sulfur Compounds

The sensory impact of a volatile sulfur compound is determined by its concentration and its odor detection threshold.[11][12] Many VSCs have incredibly low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, meaning even minute quantities can significantly influence food aroma.[11][13] The perceived aroma can also change dramatically with concentration; for example, dimethyl sulfide at low levels contributes to the desirable aroma of canned corn, but at high concentrations, it is perceived as cabbage-like and unpleasant.[12]

The perception of sulfur-containing odorants begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[14][15] The binding of an odorant to its specific OR triggers a signaling cascade.[16] This involves the activation of an olfactory-specific G-protein (Gα-olf), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[16] The cAMP opens cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions and depolarization of the OSN.[16] This electrical signal is then transmitted to the olfactory bulb in the brain for processing.[16] Recent research has also highlighted the role of metal ions, such as copper, in enhancing the sensitivity of certain olfactory receptors to sulfur compounds.[14][15][17]

Quantitative Data on Key Sulfur Compounds

The following table summarizes the odor thresholds and typical concentrations of some important volatile sulfur compounds found in various foods. This data highlights the potent nature of these compounds and their significant contribution to the overall aroma profile.

| Sulfur Compound | Odor Descriptor | Odor Threshold (in water, ng/L) | Food Matrix | Typical Concentration (µg/kg) |

| Hydrogen Sulfide | Rotten eggs | 50 - 800 | Wine, Beer | 1 - 10 |

| Methanethiol | Cooked cabbage, putrid | 20 - 2,100 | Cheese, Milk | 1 - 50 |

| Dimethyl Sulfide | Cabbage, sweet corn | 300 - 33,000 | Corn, Beer, Coffee | 10 - 1,000 |

| Dimethyl Disulfide | Cabbage, onion | 12,000 | Cabbage, Onion | 50 - 5,000 |

| Dimethyl Trisulfide | Cooked cabbage, meaty | 8 | Beef, Cabbage | 1 - 100 |

| 2-Furfurylthiol | Roasted coffee | 5 | Coffee | 100 - 1,000 |

| 3-Mercaptohexan-1-ol | Grapefruit, passion fruit | 1 | Wine, Fruit juices | 0.1 - 5 |

| 4-Mercapto-4-methylpentan-2-one | Blackcurrant, catty | 0.8 | Hops, Beer, Wine | 0.01 - 1 |

| Methional | Boiled potato | 200 | Potato, Tomato | 1 - 20 |

| Diallyl Disulfide | Garlic | 700 | Garlic | >10,000 |

| Allyl Isothiocyanate | Mustard, pungent | 20,000 | Mustard, Horseradish | >10,000 |

Note: Odor thresholds and concentrations can vary significantly depending on the food matrix, processing conditions, and analytical methods used.

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds in food is challenging due to their low concentrations, high volatility, and reactivity. A combination of selective extraction techniques and sensitive detection methods is typically required.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME is a widely used solvent-free extraction technique for volatile and semi-volatile compounds from food matrices.[18][19]

Protocol:

-

Sample Preparation: A known amount of the homogenized food sample is placed in a headspace vial. For solid samples, grinding under liquid nitrogen can be employed.[20] An internal standard is added for quantification. The vial is sealed with a PTFE/silicone septum. To enhance the release of volatiles, the sample can be diluted, and salt (e.g., NaCl) may be added to increase the ionic strength of the aqueous phase.[18]

-

Extraction: The vial is placed in a temperature-controlled autosampler and equilibrated for a specific time (e.g., 10-30 minutes) at a set temperature (e.g., 35-60°C).[18][20] An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace above the sample for a defined period (e.g., 30-45 minutes) to allow for the adsorption of the volatile compounds.[18]

-

Desorption and GC-MS Analysis: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The desorbed compounds are separated on a capillary column (e.g., DB-WAX).[20] The GC oven temperature is programmed to achieve optimal separation. The separated compounds are then detected and identified by a mass spectrometer.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of GC with the human nose as a highly sensitive and specific detector for odor-active compounds.[21][22][23][24]

Protocol:

-

Aroma Extract Preparation: A representative aroma extract is prepared from the food sample using techniques such as solvent extraction, simultaneous distillation-extraction (SDE), or solvent-assisted flavor evaporation (SAFE).[23]

-

GC Separation: The aroma extract is injected into the GC, and the volatile compounds are separated on a capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or MS) and a heated sniffing port.

-

Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the retention time, duration, and sensory descriptor of each perceived odor.

-

Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the aroma extract is serially diluted and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is proportional to its odor activity value.

This comprehensive approach, integrating chemical analysis with sensory perception, is crucial for understanding the complex role of sulfur compounds in shaping the aromas we experience in our food. The continued development of analytical techniques and a deeper understanding of the underlying formation and perception mechanisms will undoubtedly lead to further advancements in the fields of food science, flavor chemistry, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. aaspjournal.org [aaspjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. ugc.futurelearn.com [ugc.futurelearn.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

- 21. imreblank.ch [imreblank.ch]

- 22. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 23. pfigueiredo.org [pfigueiredo.org]

- 24. gentechscientific.com [gentechscientific.com]

2-methyl-2-(methylthio)propanal molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-methyl-2-(methylthio)propanal, a significant organosulfur compound utilized in synthetic and flavor chemistry.[1] The document details its molecular characteristics, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Core Molecular and Physical Properties

The fundamental properties of 2-methyl-2-(methylthio)propanal are summarized below. This data is essential for its application in experimental and developmental settings.

| Property | Value |

| Molecular Formula | C₅H₁₀OS[1][2][3][4] |

| Molecular Weight | 118.2 g/mol [1][2][3] |

| IUPAC Name | 2-methyl-2-(methylsulfanyl)propanal[1][3] |

| CAS Number | 16042-21-0[1][4] |

| Synonyms | 2-(Methylthio)isobutyraldehyde[4] |

| SMILES | CC(C)(C=O)SC[1][2] |

| InChI Key | DIPLXSBTYRDLGV-UHFFFAOYSA-N[1][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-methyl-2-(methylthio)propanal are critical for its replication and use in research.

1. Synthesis of 2-methyl-2-(methylthio)propanal from Isobutyraldehyde

This protocol outlines a multi-step synthesis process starting from isobutyraldehyde.[5]

-

Step 1: Chlorination of Isobutyraldehyde

-

Prepare a solution of isobutyraldehyde in an organic solvent such as 1,2-dichloroethane or N,N-dimethylformamide within a reaction flask.[5]

-

While stirring the solution, introduce chlorine gas.[5]

-

Maintain the reaction temperature between 10°C and 40°C.[5]

-

Upon completion of the reaction, distill the solvent to obtain 2-chloro-2-methylpropanal.[5]

-

-

Step 2: Methylthiolation

-

Step 3: Oximation (Optional, for synthesis of the oxime derivative)

2. Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 2-methyl-2-(methylthio)propanal.[4]

-

Column: Newcrom R1 HPLC column.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4]

-

Mass Spectrometry Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[4]

-

Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[4]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis pathway of 2-methyl-2-(methylthio)propionaldoxime starting from isobutyraldehyde, as described in the experimental protocol.

Caption: Synthesis pathway of 2-methyl-2-(methylthio)propanal and its oxime.

Chemical Reactivity

2-methyl-2-(methylthio)propanal can participate in several chemical reactions, including:

-

Aldol Condensation: Under acidic or basic conditions, it can undergo aldol condensation, leading to the formation of more complex carbon skeletons.[1]

-

Oxidation-Reduction Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to an alcohol using appropriate reagents like sodium borohydride for reduction.[1]

References

- 1. Buy Propanal, 2-methyl-2-(methylthio)- (EVT-1195382) | 16042-21-0 [evitachem.com]

- 2. GSRS [precision.fda.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Propanal, 2-methyl-2-(methylthio)- | SIELC Technologies [sielc.com]

- 5. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

Stability and Degradation of 2-Methyl-2-(methylthio)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(methylthio)propanal, more commonly known as aldicarb, is a carbamate pesticide that has been utilized for its systemic insecticidal, nematicidal, and acaricidal properties. Its efficacy is accompanied by a high degree of toxicity, necessitating a thorough understanding of its environmental fate and stability. This technical guide provides an in-depth analysis of the stability and degradation of 2-methyl-2-(methylthio)propanal, focusing on the key chemical and biological pathways that govern its transformation. The information presented herein is intended to support research, environmental risk assessment, and the development of related compounds.

Chemical Profile

| Property | Value |

| IUPAC Name | 2-Methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime |

| Common Name | Aldicarb |

| CAS Number | 116-06-3 |

| Molecular Formula | C₇H₁₄N₂O₂S |

| Molar Mass | 190.26 g/mol |

| Appearance | White crystalline solid |

| Water Solubility | 6 g/L at 20°C[1] |

| Log P (octanol-water) | 1.359[1] |

Degradation Pathways

The environmental persistence of 2-methyl-2-(methylthio)propanal is primarily dictated by two major degradation pathways: oxidation and hydrolysis. These transformations can be influenced by abiotic factors such as pH, temperature, and light, as well as by microbial activity in soil and water.

Oxidation Pathway

The primary degradation pathway for 2-methyl-2-(methylthio)propanal in aerobic environments is oxidation. This process involves the sequential oxidation of the sulfur atom, leading to the formation of two principal toxic metabolites: aldicarb sulfoxide and aldicarb sulfone.[1]

-

Step 1: Oxidation to Aldicarb Sulfoxide: 2-Methyl-2-(methylthio)propanal is rapidly oxidized to 2-methyl-2-(methylsulfinyl)propanal O-[(methylamino)carbonyl]oxime (aldicarb sulfoxide). This reaction can be mediated by both chemical oxidants and microbial enzymes.

-

Step 2: Oxidation to Aldicarb Sulfone: Aldicarb sulfoxide is subsequently and more slowly oxidized to 2-methyl-2-(methylsulfonyl)propanal O-[(methylamino)carbonyl]oxime (aldicarb sulfone).

Both aldicarb sulfoxide and aldicarb sulfone are also biologically active and contribute to the overall toxicity of aldicarb residues in the environment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Propanal, 2-methyl-2-(methylthio)- from Isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Propanal, 2-methyl-2-(methylthio)-, a valuable intermediate in synthetic and flavor chemistry, starting from isobutyraldehyde. The synthesis follows a two-step reaction sequence involving an initial α-chlorination of isobutyraldehyde to yield 2-chloro-2-methylpropanal, followed by a nucleophilic substitution with sodium methyl mercaptide. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Propanal, 2-methyl-2-(methylthio)- is an organosulfur compound with applications in various fields of chemical research.[1] Its synthesis from readily available starting materials is of significant interest. The described method offers a straightforward pathway utilizing isobutyraldehyde as the precursor. The key transformation involves the selective chlorination at the α-position of the aldehyde, followed by the introduction of the methylthio group. A notable advantage of this method is the potential for high yield in the chlorination step, which can reach up to 90% under optimized conditions.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Propanal, 2-methyl-2-(methylthio)- from isobutyraldehyde.

| Step | Product | Reagents | Solvent | Temperature | Yield | Purity | Reference |

| 1. α-Chlorination | 2-chloro-2-methylpropanal | Isobutyraldehyde, Chlorine gas | 1,2-Dichloroethane | 10-15 °C | 73.3% | 98% | [1] |

| 2. Methylthiolation | Propanal, 2-methyl-2-(methylthio)- | 2-chloro-2-methylpropanal, Sodium methyl mercaptide (25% aq. solution) | Aqueous | 20-50 °C | High | 98% | [1] |

Experimental Protocols

Step 1: Synthesis of 2-chloro-2-methylpropanal

This procedure details the α-chlorination of isobutyraldehyde.

Materials:

-

Isobutyraldehyde (99%)

-

1,2-Dichloroethane

-

Chlorine gas

-

Reaction flask equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

In a reaction flask, combine 72.2 g of isobutyraldehyde (99%) and 44.8 g of 1,2-dichloroethane.[1]

-

While stirring the mixture, introduce 71 g of chlorine gas.[1]

-

Maintain the reaction temperature between 10-15 °C throughout the addition of chlorine gas.[1]

-

After the reaction is complete, remove the solvent by evaporation.[1]

-

The resulting product is 78.5 g of a clear, colorless liquid, identified as 2-chloro-2-methylpropanal with a purity of 98%, corresponding to a yield of 73.3%.[1]

Step 2: Synthesis of Propanal, 2-methyl-2-(methylthio)-

This procedure describes the nucleophilic substitution of the chlorinated intermediate with sodium methyl mercaptide.

Materials:

-

2-chloro-2-methylpropanal (98%)

-

25% aqueous solution of sodium methyl mercaptide (CH₃SNa)

-

Reaction flask with a stirrer and temperature control

-

Distillation apparatus

Procedure:

-

In a suitable reaction flask, place 147 g of a 25% aqueous solution of sodium methyl mercaptide.[1]

-

With vigorous stirring, add 54.3 g of 2-chloro-2-methylpropanal (98%) to the sodium methyl mercaptide solution.[1]

-

Maintain the reaction temperature between 20-50 °C during the addition.[1]

-

After the reaction is complete, allow the layers to separate.[1]

-

Isolate the organic layer and purify by vacuum distillation.[1]

-

Collect the fraction distilling at 90-94 °C under a pressure of 150 mmHg. This yields 67.5 g of a clear, colorless liquid, which is the final product, Propanal, 2-methyl-2-(methylthio)-, with a purity of 98%.[1]

Visualized Workflow

The following diagram illustrates the two-step synthesis of Propanal, 2-methyl-2-(methylthio)- from isobutyraldehyde.

Caption: Synthetic pathway from isobutyraldehyde to Propanal, 2-methyl-2-(methylthio)-.

References

Application Notes and Protocols for the Analytical Detection of 2-Methyl-2-(methylthio)propanal

Introduction

2-Methyl-2-(methylthio)propanal, also known as aldicarb sulfoxide, is a significant metabolite of the carbamate pesticide aldicarb. Aldicarb and its oxidative metabolites, aldicarb sulfoxide and aldicarb sulfone, are potent cholinesterase inhibitors and are of toxicological concern. Due to its potential presence in various environmental and biological matrices, sensitive and reliable analytical methods are crucial for monitoring its levels to ensure food safety and environmental protection. This document provides detailed application notes and protocols for the detection and quantification of 2-methyl-2-(methylthio)propanal.

Analytical Methods Overview

The primary analytical techniques for the determination of 2-methyl-2-(methylthio)propanal involve chromatographic separation, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detection methods. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its versatility in handling various sample matrices and its ability to separate thermally labile compounds like aldicarb and its metabolites.[1] Common HPLC detection methods include:

-

UV Detection: A straightforward detection method, though it may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.[2]

-

Fluorescence Detection (FLD): Often requires post-column derivatization to convert the non-fluorescent carbamates into fluorescent derivatives, offering high sensitivity and selectivity.[1][3]

-

Mass Spectrometry (MS): Provides high selectivity and sensitivity, allowing for unambiguous identification and quantification. LC-MS/MS is a powerful tool for trace residue analysis.[4][5]

Gas Chromatography (GC) can also be employed, but the thermal instability of aldicarb and its metabolites requires careful optimization of analytical conditions or derivatization.[6] Common GC detection methods include:

-

Flame Photometric Detector (FPD): Selective for sulfur-containing compounds, making it suitable for the analysis of aldicarb and its metabolites.[7]

-

Mass Spectrometry (MS): GC-MS provides excellent selectivity and sensitivity for the identification and quantification of volatile and semi-volatile compounds.[8][9]

Experimental Protocols

Protocol 1: Analysis of 2-Methyl-2-(methylthio)propanal in Water by LC-MS/MS

This protocol is based on EPA Method AU-269R0 for the quantitative determination of aldicarb, aldicarb sulfone, and aldicarb sulfoxide in surface water, groundwater, and drinking water.[5]

1. Sample Preparation:

- Collect 10 mL of the water sample.

- Vortex the sample to ensure homogeneity.

- Centrifuge the sample to pellet any suspended particles.

- The supernatant is ready for direct injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

- LC Column: A suitable C18 reversed-phase column.

- Mobile Phase: A gradient of acetonitrile and water.[10]

- Ionization Mode: Positive ion mode.[5]

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 2-methyl-2-(methylthio)propanal.

3. Quality Control:

- Analyze fortified samples at the Limit of Quantitation (LOQ) and 10xLOQ to assess method accuracy and precision.[5]

- Include procedural blanks to monitor for contamination.

Protocol 2: Analysis of 2-Methyl-2-(methylthio)propanal in Fruits and Vegetables by HPLC-FLD (with Post-Column Derivatization)

This protocol is a general procedure based on established methods for N-methylcarbamate analysis in produce.[1][4]

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Homogenize a representative sample of the fruit or vegetable.

- Extract a sub-sample with a suitable solvent such as methanol or acetonitrile.[1][4]

- Perform a liquid-liquid extraction cleanup if necessary.[4]

- Condition a C18 SPE cartridge with methanol followed by water.

- Load the sample extract onto the SPE cartridge.

- Wash the cartridge with a low-polarity solvent to remove interferences.

- Elute the analytes with a more polar solvent mixture (e.g., methanol/water).

- The eluate is then concentrated and reconstituted in the initial mobile phase for HPLC analysis.

2. HPLC and Post-Column Derivatization Conditions:

- HPLC Column: C18 reversed-phase column.[2]

- Mobile Phase: Gradient elution with a mixture of water and acetonitrile.[1][2]

- Post-Column Derivatization:

- Hydrolyze the eluted carbamates with sodium hydroxide at an elevated temperature (e.g., 95°C).[1]

- React the resulting methylamine with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative.[1]

- Fluorescence Detection: Excite the derivative at an appropriate wavelength (e.g., 339 nm) and measure the emission at a higher wavelength (e.g., 445 nm).[3]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various analytical methods for the detection of 2-methyl-2-(methylthio)propanal (aldicarb sulfoxide).

Table 1: Performance Data for LC-based Methods

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Water | 0.05 µg/L | 0.1 µg/L | 93.5 - 106 | [5] |

| HPLC-UV | Liquid Samples | 0.192 mg/L | - | - | [11] |

| HPLC-FLD | Fruits & Vegetables | 0.2 - 1.3 ng | - | - | [4] |

| HPLC-UV | Potatoes | 37.5 ng (minimum detectable amount) | 0.1 ppm | 80 - 100 | [12] |

Table 2: Performance Data for GC-based Methods

| Method | Detector | Matrix | Limit of Detection (LOD) | Recovery (%) | Reference |

| GLC | FPD | Plant Materials | 0.005 ppm | - | [7] |

| GC-MS | Blood | 0.1 - 0.2 mg/L | 0.5 - 1 mg/L | - | [9] |

Visualizations

References

- 1. repositorio.usp.br [repositorio.usp.br]

- 2. scielo.br [scielo.br]

- 3. aldicarb sulfoxide aldicarb: Topics by Science.gov [science.gov]

- 4. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Aldicarb (EHC 121, 1991) [inchem.org]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propanal, 2-methyl-2-(methylthio)- | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

Application Note: Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile sulfur compounds (VSCs) are a critical class of molecules that significantly impact the quality and safety of a wide range of products, from food and beverages to petroleum and pharmaceutical products. Their analysis is often challenging due to their high reactivity, low concentrations, and the complexity of sample matrices. This application note details robust methodologies for the identification and quantification of VSCs using Gas Chromatography-Mass Spectrometry (GC-MS). We provide comprehensive protocols for sample preparation, instrumental analysis, and data processing, alongside quantitative performance data.

Introduction

Sulfur-containing compounds are known for their potent, often unpleasant odors, and their presence, even at trace levels, can have significant consequences.[1][2] In the food and beverage industry, they are key aroma components that can define the characteristic flavor of products like coffee and wine, or indicate spoilage.[1][2][3] In the petroleum industry, sulfur compounds are undesirable as they can poison catalysts, cause corrosion, and contribute to environmental pollution.[4][5] For pharmaceutical applications, residual sulfur-containing solvents or impurities can affect drug stability and safety.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of VSCs due to its high separation efficiency and sensitive, selective detection capabilities.[6][7] However, the inherent reactivity and volatility of many sulfur compounds necessitate specialized sample handling and analytical techniques to achieve accurate and reproducible results.[5] This note provides a comprehensive guide to overcoming these challenges.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Food and Beverage Matrices

This protocol is optimized for the extraction of volatile sulfur compounds from liquid and solid matrices such as wine, beer, and vegetables.[3][8][9]

Materials:

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Heated magnetic stirrer

-

Sodium chloride (NaCl)

-

Ethylenediaminetetraacetic acid (EDTA)[10]

-

Internal standard solution (e.g., ethyl methyl sulfide in methanol)

Procedure:

-

Place 5 g (for solids) or 5 mL (for liquids) of the sample into a 20 mL headspace vial.

-

Add 2.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of VSCs into the headspace.

-

For samples prone to oxidation of sulfur compounds, add 1% (w/v) of EDTA.[10]

-

Spike the sample with an appropriate internal standard.

-

Immediately seal the vial with the screw cap.

-

Place the vial in the heated autosampler tray or on a heated magnetic stirrer set to 40-60°C.

-

Expose the SPME fiber to the headspace of the sample for a predetermined time (e.g., 30 minutes) with gentle agitation.

-

After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

Sample Collection: Whole Air Sampling for Environmental Monitoring

This protocol is suitable for the collection of airborne sulfur compounds in specially treated canisters.[6]

Materials:

-

Evacuated and passivated stainless steel canisters (e.g., Silonite®-coated)

-

Flow-regulating device

Procedure:

-

Connect the flow-regulating device to the evacuated canister.

-

Open the canister valve to begin sample collection at a controlled flow rate over a desired time period.

-

After sampling, close the valve and record the final pressure.

-

Transport the canister to the laboratory for analysis. The sample is then introduced into the GC-MS system via a cryogenic preconcentration unit.[6]

GC-MS Instrumentation and Conditions

The following tables outline typical GC-MS parameters for the analysis of volatile sulfur compounds. Parameters should be optimized for the specific application and analytes of interest.

Table 1: GC-MS Parameters for General VSC Analysis [11][12]

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) |

| Column | e.g., Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.0 µm) or similar low-bleed column[5][13] |

| Oven Program | Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 200 °C (hold 5 min)[11] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 33 - 300 |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Quantitative Data

The following table summarizes typical performance data for the quantification of selected sulfur compounds using the HS-SPME-GC-MS method.

Table 2: Quantitative Performance for Selected Volatile Sulfur Compounds [8]

| Compound | Linear Range (µg/L) | r² | LOD (µg/L) | LOQ (µg/L) |

| Dimethyl Sulfide | 0.1 - 100 | > 0.99 | 0.008 | 0.02 |

| Dimethyl Disulfide | 0.1 - 100 | > 0.99 | 0.015 | 0.05 |

| Dimethyl Trisulfide | 0.1 - 100 | > 0.99 | 0.028 | 0.085 |

Data Presentation and Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of volatile sulfur compounds.

Caption: Workflow for GC-MS analysis of sulfur compounds.

Logical Relationship: Detector Choice

The choice of detector is critical in sulfur analysis. While a mass spectrometer provides identification, a sulfur-selective detector can significantly enhance selectivity and sensitivity, especially in complex matrices.[1][4][14]

References

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]

- 4. shimadzu.com [shimadzu.com]

- 5. agilent.com [agilent.com]

- 6. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. iwaponline.com [iwaponline.com]

- 13. gcms.cz [gcms.cz]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the HPLC Analysis of Propanal, 2-methyl-2-(methylthio)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanal, 2-methyl-2-(methylthio)-, also known as methional, is an organic compound that plays a significant role in the flavor and aroma chemistry of various food products and is a key intermediate in certain synthetic pathways. Its analysis is crucial for quality control in the food and beverage industry, as well as for monitoring its presence in environmental and biological samples. This document provides a detailed application note and protocol for the quantitative analysis of Propanal, 2-methyl-2-(methylthio)- using High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

Due to the weak UV absorbance of the aldehyde functional group, direct HPLC analysis of Propanal, 2-methyl-2-(methylthio)- can be challenging in terms of sensitivity and selectivity. To overcome this limitation, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed. DNPH reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling highly sensitive detection by UV-Vis spectrophotometry.[1][2][3][4]

Experimental Protocols

Principle

The analytical method is based on the reaction of Propanal, 2-methyl-2-(methylthio)- with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form the corresponding 2,4-dinitrophenylhydrazone (DNPH-derivative). The resulting derivative is then extracted, concentrated, and analyzed by reverse-phase HPLC with UV detection at 360 nm.[2][3]

Reagents and Materials

-

Propanal, 2-methyl-2-(methylthio)- standard (purity ≥98%)

-

2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid or Formic acid, analytical grade

-

Methanol (MeOH), HPLC grade

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Syringe filters, 0.45 µm

Instrumentation

-

HPLC system equipped with a UV-Vis detector

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Nitrogen evaporator or rotary evaporator

Preparation of Solutions

-

DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid. This solution should be freshly prepared.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Standard Stock Solution: Accurately weigh approximately 10 mg of Propanal, 2-methyl-2-(methylthio)- and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation and Derivatization

-

Sample Collection: The sample collection method will vary depending on the matrix (e.g., liquid food sample, air sample). For liquid samples, a direct aliquot may be used.

-

Derivatization: To 1 mL of the sample or working standard, add 1 mL of the DNPH derivatizing reagent.

-

Vortex the mixture for 1 minute and allow it to react at room temperature for 60 minutes in the dark.

-

Solid-Phase Extraction (SPE):

-